1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid;hydrate
Description
1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid hydrate, commonly known as Tenofovir, is a nucleotide analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and chronic hepatitis B . Its chemical structure (Figure 1) consists of:
- A 6-aminopurine (adenine) moiety.
- A propan-2-yloxymethylphosphonic acid backbone.
- A hydrate form, enhancing solubility and stability .
Tenofovir acts by competing with endogenous deoxyadenosine triphosphate (dATP) during viral DNA synthesis, inhibiting reverse transcriptase and halting viral replication . Its clinical success is attributed to high efficacy, low resistance development, and favorable pharmacokinetics .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINIEAOMWQJGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis Routes
Nucleophilic Substitution and Phosphorylation
The core synthesis involves coupling adenine with a phosphorylated propane derivative. Key steps include:
- Step 1 : Protection of adenine’s exocyclic amine using tert-butyldimethylsilyl (TBS) groups to prevent side reactions.
- Step 2 : Alkylation of adenine with (R)-epichlorohydrin to introduce the propan-2-yloxy moiety, followed by phosphonate ester formation using diethyl chlorophosphite.
- Step 3 : Hydrolysis of the phosphonate ester to the free phosphonic acid using concentrated HCl, yielding Tenofovir.
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | TBSCl, Imidazole | DMF | 25°C | 92% |
| 2 | (R)-Epichlorohydrin, K₂CO₃ | Acetone | 60°C | 78% |
| 3 | Diethyl chlorophosphite, Et₃N | THF | 0°C → RT | 85% |
| 4 | 6M HCl | H₂O | 80°C | 95% |
Enzymatic Synthesis
Biocatalytic methods employ phosphorylases to attach the phosphonate group regioselectively:
- Enzyme : Purine nucleoside phosphorylase (PNP) from E. coli.
- Conditions :
Purification and Hydration
- Crystallization : Tenofovir is recrystallized from a water/ethanol (3:1) mixture to form the monohydrate.
- Lyophilization : Aqueous solutions are freeze-dried to obtain the hydrate with <0.5% residual solvents.
| Method | Purity (HPLC) | Water Content (Karl Fischer) |
|---|---|---|
| Crystallization | 99.2% | 4.8% |
| Lyophilization | 99.5% | 5.1% |
Analytical Characterization
Industrial Scale-Up
- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
- Cost Analysis :
Step Cost/kg (USD) Raw Materials 1,200 Purification 800 Total 2,000
Chemical Reactions Analysis
1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts like palladium on carbon. Major products formed from these reactions include various phosphorylated and dephosphorylated derivatives .
Scientific Research Applications
1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogues and antiviral agents.
Biology: The compound is employed in studies related to DNA and RNA synthesis, as well as in the investigation of viral replication mechanisms.
Medicine: It is a key component in antiretroviral therapy for HIV and hepatitis B treatment.
Mechanism of Action
The mechanism of action of 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate involves its incorporation into viral DNA by reverse transcriptase. This incorporation results in chain termination, effectively inhibiting viral replication. The compound targets the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA from RNA templates . This mechanism is crucial in the treatment of HIV and hepatitis B infections, as it disrupts the viral life cycle and reduces viral load in patients .
Comparison with Similar Compounds
Bicyclohexane Derivatives
Compound 11 [(1'S,2'R,3'S,4'R,5'S)-4'-(6-Amino-2-chloropurin-9-yl)-2',3'-dihydroxy-1'-(methylphosphonic acid)-bicyclo[3.1.0]hexane] and Compound 12 (similar structure without chlorine) :
The bicyclohexane backbone in Compounds 11/12 may improve enzyme binding but complicates synthesis and metabolic stability .
Hydroxypropan-2-yl Derivatives
HPMPA [(2S)-1-(6-Aminopurin-9-yl)-3-hydroxypropan-2-yloxymethylphosphonic acid] :
The additional hydroxyl group in HPMPA enhances solubility but may contribute to off-target effects .
Phosphonooxy-Phosphoryl Derivatives
Compound 13 [2-amino-4-[(1S)-1-[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]amino]ethyl]sulfanylbutanoic acid] :
Compound 13’s complex structure may enhance target engagement but poses challenges for drug delivery .
Stereoisomers and Prodrugs
- Ethyl Tenofovir (Prodrug): Ethyl ester formulation improves intestinal absorption .
- rac-Tenofovir: Racemic mixture (R- and S-enantiomers) .
- (S)-Enantiomer : Less active, associated with higher toxicity .
| Parameter | Tenofovir (R-form) | S-Enantiomer |
|---|---|---|
| Antiviral Activity | High | Reduced |
| Toxicity | Low | Higher hepatotoxicity |
| Clinical Use | Approved | Not utilized |
Data Tables
Biological Activity
1-(6-Aminopurin-9-yl)propan-2-yloxymethylphosphonic acid; hydrate, commonly known as Tenofovir, is a nucleotide analog used primarily in the treatment of viral infections such as HIV and hepatitis B. This compound exhibits significant biological activity due to its mechanism of action as a reverse transcriptase inhibitor. This article will delve into the biological activity of Tenofovir, supported by data tables, case studies, and detailed research findings.
Tenofovir acts as a competitive inhibitor of viral reverse transcriptase, which is crucial for the replication of retroviruses like HIV. Once phosphorylated within cells, it becomes tenofovir diphosphate, which then competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively halting viral replication.
Biological Activity Overview
-
Antiviral Activity:
- Tenofovir has demonstrated potent antiviral activity against HIV and HBV.
- It is effective in both treatment-naive and treatment-experienced patients.
-
Pharmacokinetics:
- Following oral administration, Tenofovir is rapidly absorbed and converted to its active form.
- The half-life of tenofovir diphosphate in peripheral blood mononuclear cells is approximately 10 hours, allowing for once-daily dosing.
-
Resistance Profile:
- The emergence of resistance mutations is less common with Tenofovir compared to other nucleoside analogs.
- Studies indicate that the presence of specific mutations (e.g., M184V) does not significantly impact Tenofovir's efficacy.
Efficacy in Clinical Trials
- Study on HIV Treatment:
- Hepatitis B Treatment:
Safety Profile
Tenofovir is generally well-tolerated; however, some adverse effects have been reported:
- Renal toxicity: Monitoring of renal function is recommended during treatment.
- Bone mineral density loss: Long-term use may lead to decreased bone density.
Comparative Studies
| Drug | Efficacy (%) | Resistance Rate (%) | Common Side Effects |
|---|---|---|---|
| Tenofovir | 90 | Low | Renal impairment, nausea |
| Zidovudine (AZT) | 70 | Moderate | Anemia, fatigue |
| Lamivudine (3TC) | 75 | High | Headache, diarrhea |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid and its hydrate form?
- Methodological Answer: The compound can be synthesized via phosphonate coupling strategies. For example:
- Step 1 : Use aminoalkylphosphonous acids as precursors (e.g., l-amino-2-methylpropanephosphonous acid) .
- Step 2 : Introduce the purine moiety via nucleophilic substitution. Protect the 6-aminopurine group with trityl or Fmoc groups to prevent side reactions .
- Step 3 : Deprotect using HCl or hydrogenolysis, followed by hydration to stabilize the phosphonic acid group .
- Key Characterization : Confirm purity via (e.g., δ 8.3 ppm for purine protons) and (δ 18–22 ppm for phosphonate) .
Q. How do reaction conditions influence the stereochemical outcome of the phosphonate linkage?
- Methodological Answer:
- Stereocontrol : Use chiral auxiliaries (e.g., (R)- or (S)-configured starting materials) to direct stereochemistry at the propan-2-yloxy center .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the purine nitrogen, improving coupling efficiency .
- Temperature : Reactions conducted at 0–5°C minimize racemization, while room temperature accelerates silyl group removal .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in yields during phosphonate-purine coupling?
- Methodological Answer:
- Contradiction Analysis : Lower yields (e.g., 56% vs. 80%) may arise from incomplete deprotection of silyl groups or competing hydrolysis. Monitor intermediates via to identify phosphonite-to-phosphonate oxidation side products .
- Mitigation : Optimize HCl concentration during deprotection and use scavengers (e.g., propylene oxide) to neutralize excess acid .
Q. How does the compound interact with P2Y purinergic receptors, and what experimental models validate this?
- Methodological Answer:
- Theoretical Framework : The phosphonate group mimics phosphate moieties in ATP, enabling competitive binding to P2Y receptors .
- In Vitro Assays : Use HEK293 cells transfected with P2Y receptors. Measure cAMP or calcium flux to quantify antagonism (IC values) .
- Structural Analysis : Molecular docking studies (e.g., AutoDock Vina) can predict binding poses using the compound’s 3D structure (from ) .
Q. What computational methods predict the hydrate form’s stability under physiological conditions?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate water interactions with the phosphonic acid group using AMBER or GROMACS. Assess hydrogen-bond networks around the hydrate .
- Thermodynamic Analysis : Calculate free energy differences (ΔG) between anhydrous and hydrated forms via DFT (e.g., Gaussian 09) .
Methodological Design Questions
Q. How to design derivatives with enhanced enzymatic resistance while retaining activity?
- Methodological Answer:
- Backbone Modifications : Replace the propan-2-yloxy group with cyclopropyl or fluorinated analogs to sterically hinder phosphatase cleavage .
- Protecting Groups : Use Boc instead of Fmoc for improved stability in biological matrices .
- Validation : Test stability in human plasma (37°C, 24h) and compare half-lives via LC-MS .
Q. What strategies resolve spectral overlaps in analysis of the purine-phosphonate conjugate?
- Methodological Answer:
- 2D NMR : Use HSQC to correlate purine C-H bonds (δ 7.5–8.5 ppm) and shifts (120–150 ppm) .
- Isotopic Labeling : Synthesize -labeled purine to simplify splitting patterns in .
Theoretical and Framework-Based Questions
Q. How to align studies on this compound with the "enzyme-prodrug" conceptual framework?
- Methodological Answer:
- Hypothesis : The phosphonate acts as a prodrug, activated by alkaline phosphatase to release a cytotoxic purine analog.
- Experimental Design :
- Step 1 : Treat cell lines (e.g., HepG2) with the compound and measure active metabolite levels via LC-MS/MS .
- Step 2 : Knock down phosphatase expression (CRISPR/Cas9) to confirm activation dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
